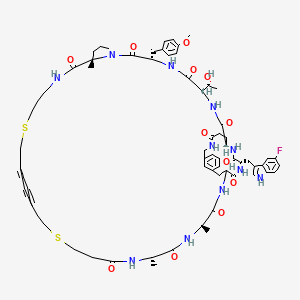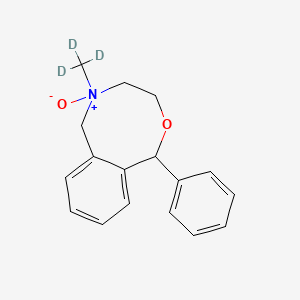
Nefopam-d3 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nefopam-d3 N-Oxide is a deuterium-labeled derivative of Nefopam N-Oxide. Nefopam itself is a non-opioid, non-steroidal, central analgesic that acts via multiple mechanisms, including potent inhibition of serotonin-norepinephrine reuptake and modulation of voltage-sensitive calcium and sodium channels . The deuterium labeling in this compound is used primarily for scientific research purposes, particularly in pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nefopam-d3 N-Oxide involves the incorporation of deuterium into the Nefopam N-Oxide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of quality control .
Análisis De Reacciones Químicas
Types of Reactions
Nefopam-d3 N-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order oxides, while reduction could produce deuterated Nefopam or other reduced derivatives .
Aplicaciones Científicas De Investigación
Nefopam-d3 N-Oxide is primarily used in scientific research for its unique properties as a deuterium-labeled compound. Its applications include:
Pharmacokinetic Studies: Used to trace and quantify the metabolic pathways of Nefopam in biological systems.
Drug Development: Helps in understanding the pharmacokinetics and pharmacodynamics of Nefopam and its derivatives.
Analytical Chemistry: Used as a standard in mass spectrometry and other analytical techniques to study the behavior of deuterated compounds.
Biomedical Research: Investigated for its potential effects on various biological pathways and its role in pain management.
Mecanismo De Acción
Nefopam-d3 N-Oxide exerts its effects through mechanisms similar to those of Nefopam. It acts in the brain and spinal cord to relieve pain via:
Triple Monoamine Reuptake Inhibition: Inhibits the reuptake of serotonin, norepinephrine, and dopamine, enhancing their levels in the synaptic cleft.
Modulation of Glutamatergic Transmission: Reduces hyperalgesia by modulating glutamate receptors.
These actions result in potent analgesic effects without the respiratory depression commonly associated with opioid analgesics .
Comparación Con Compuestos Similares
Similar Compounds
Nefopam N-Oxide: The non-deuterated form of Nefopam-d3 N-Oxide, used in similar pharmacokinetic and pharmacodynamic studies.
Desmethylnefopam: Another metabolite of Nefopam, studied for its pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracing and quantification in pharmacokinetic studies, making it a valuable tool in drug development and analytical chemistry .
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
272.36 g/mol |
Nombre IUPAC |
5-oxido-1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium |
InChI |
InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3 |
Clave InChI |
ADOSMCNCNFMWSW-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] |
SMILES canónico |
C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





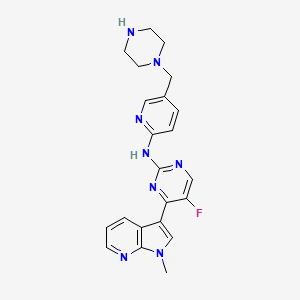
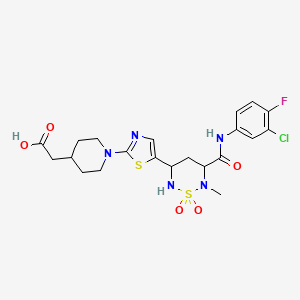
![hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B15142883.png)
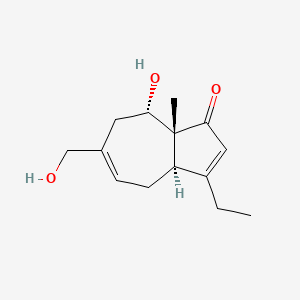
![(E)-3-[4-[(Z)-2-(2-chloro-4-fluorophenyl)-1-(3-chloro-1H-indol-2-yl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B15142904.png)
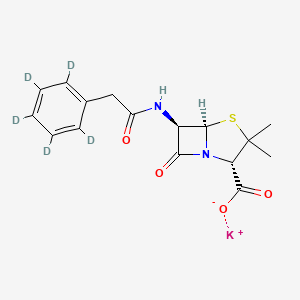
![(8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15142922.png)
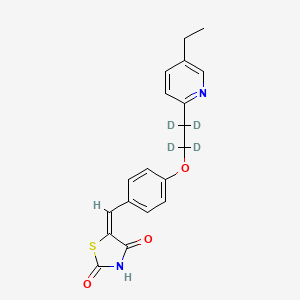
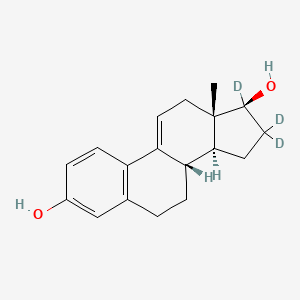
![(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione](/img/structure/B15142935.png)
